Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an imidazole ring attached to a piperidine ring, with a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate typically involves a series of chemical reactions, including protection, alkylation, and esterification One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl groupThe final step involves the esterification of the carboxylate group to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction of the piperidine ring may produce piperidine derivatives with different degrees of saturation .
Scientific Research Applications
Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with imidazole rings, such as tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate and tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate is unique due to the specific positioning of the imidazole ring and the tert-butyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-5-10(8-16)11-7-14-9-15-11/h7,9-10H,4-6,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZVSRCSQPVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143283 | |
Record name | 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-71-7 | |
Record name | 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260667-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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